molecular formula C9H11ClO3S B1330946 4-Methoxy-2,5-dimethylbenzenesulfonyl chloride CAS No. 91179-12-3

4-Methoxy-2,5-dimethylbenzenesulfonyl chloride

Cat. No.: B1330946
CAS No.: 91179-12-3
M. Wt: 234.7 g/mol
InChI Key: RGOCLWBHRMQADB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Methoxy-2,5-dimethylbenzenesulfonyl chloride typically involves the sulfonation of 4-methoxy-2,5-dimethylbenzene followed by chlorination. The reaction conditions usually require the presence of a sulfonating agent such as sulfur trioxide or chlorosulfonic acid, and the subsequent chlorination is achieved using thionyl chloride or phosphorus pentachloride. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

4-Methoxy-2,5-dimethylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:

The major products formed from these reactions include sulfonamides, sulfonic acids, and sulfinic acids, depending on the reaction conditions and reagents used.

Scientific Research Applications

4-Methoxy-2,5-dimethylbenzenesulfonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxy-2,5-dimethylbenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles. This leads to the formation of sulfonamide, sulfonate, or other derivatives, depending on the nucleophile involved.

Comparison with Similar Compounds

4-Methoxy-2,5-dimethylbenzenesulfonyl chloride can be compared with other sulfonyl chlorides such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and selectivity in various chemical reactions.

Properties

IUPAC Name

4-methoxy-2,5-dimethylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO3S/c1-6-5-9(14(10,11)12)7(2)4-8(6)13-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGOCLWBHRMQADB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)Cl)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70348704
Record name 4-methoxy-2,5-dimethylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91179-12-3
Record name 4-Methoxy-2,5-dimethylbenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91179-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-methoxy-2,5-dimethylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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